2-(2,5-dioxo-1-pyrrolidinyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(2,5-dioxo-1-pyrrolidinyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide, commonly known as DMNTA, is a synthetic compound that has been widely used in scientific research due to its unique properties. This chemical compound is a member of the pyrrolidine family and is known for its potent biological activity. DMNTA has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
DMNTA exerts its biological activity by inhibiting the activity of certain enzymes in the body. It has been found to inhibit the activity of bacterial and fungal enzymes, leading to their death. DMNTA has also been found to inhibit the activity of certain enzymes involved in inflammation and pain, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
DMNTA has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. DMNTA has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain relievers.
Advantages and Limitations for Lab Experiments
DMNTA has several advantages and limitations for lab experiments. Its potent biological activity makes it a useful tool for investigating various biological processes. However, its toxicity and potential side effects limit its use in certain experiments. DMNTA is also relatively expensive, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the use of DMNTA in scientific research. One potential direction is the development of new antimicrobial agents based on DMNTA. Another potential direction is the development of new pain relievers based on DMNTA's anti-inflammatory and analgesic effects. Additionally, DMNTA's mechanism of action could be further investigated to identify new targets for drug development.
Synthesis Methods
DMNTA is synthesized through the reaction of 2,5-dioxopyrrolidine and 5-nitro-2-thiazolylamine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various chromatography techniques to obtain pure DMNTA.
Scientific Research Applications
DMNTA has been widely used in scientific research due to its unique properties. It has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. DMNTA has been found to have potent antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. It has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain relievers.
properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O5S/c14-5(4-12-6(15)1-2-7(12)16)11-9-10-3-8(19-9)13(17)18/h3H,1-2,4H2,(H,10,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNABYDVXMJZEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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